3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride
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Overview
Description
3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride is a complex organic compound with a unique structure. This compound is characterized by multiple pyrrole rings and conjugated double bonds, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride typically involves multi-step organic reactions. These reactions often include condensation, cyclization, and oxidation steps. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple double bonds makes it susceptible to oxidation reactions.
Reduction: Reduction reactions can alter the conjugated system and affect the compound’s properties.
Substitution: Functional groups on the pyrrole rings can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
Biologically, it may interact with various biomolecules, making it a subject of interest in biochemical research.
Medicine
In medicine, its potential therapeutic effects and interactions with biological targets are explored.
Industry
Industrially, it may be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The conjugated double bonds and functional groups play a crucial role in these interactions, affecting the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole-based molecules with conjugated systems, such as porphyrins and chlorophyll derivatives.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and double bonds, which confer unique chemical and physical properties.
Properties
Molecular Formula |
C33H35ClN4O6 |
---|---|
Molecular Weight |
619.1 g/mol |
IUPAC Name |
3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride |
InChI |
InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13-,27-14+,28-15+; |
InChI Key |
OZCVSEGCSGTCIO-FVHLCMSXSA-N |
Isomeric SMILES |
CC\1=C(/C(=C\C2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C\C4=[NH+]C(=O)C(=C4C)C=C)CCC(=O)O.[Cl-] |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=[NH+]C(=O)C(=C4C)C=C)CCC(=O)O.[Cl-] |
Origin of Product |
United States |
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